

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-Lercanidipine

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Compound of Interest

Compound Name: (S)-Lercanidipine

Cat. No.: B1674760

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Introduction

(S)-Lercanidipine is the active S-enantiomer of Lercanidipine, a third-generation dihydropyridine calcium channel blocker.^[1] It is primarily utilized as an antihypertensive agent for the treatment of mild-to-moderate hypertension.^{[2][3]} Its therapeutic effect is achieved by blocking the influx of extracellular calcium across the cell membranes of myocardial and vascular smooth muscle.^{[4][5]} This action leads to the relaxation of blood vessels, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.^{[4][6]} As a Biopharmaceutics Classification System (BCS) Class II drug, **(S)-Lercanidipine** is characterized by high permeability and low aqueous solubility, which presents challenges for its formulation and bioavailability.^{[7][8]} This guide provides an in-depth overview of the core physicochemical properties of **(S)-Lercanidipine**, detailed experimental methodologies for their determination, and visualizations of relevant biological and experimental pathways.

Physicochemical Data

The fundamental physicochemical properties of **(S)-Lercanidipine** and its commonly used hydrochloride salt are summarized below. These parameters are critical for understanding its behavior in both formulation development and physiological environments.

Table 1: General and Computed Properties

Property	Value	Source
Molecular Formula	$C_{36}H_{41}N_3O_6$ ((S)-Lercanidipine) $C_{36}H_{42}ClN_3O_6$ ((S)-Lercanidipine HCl)	[9] [10]
Molecular Weight	611.7 g/mol ((S)-Lercanidipine) 648.2 g/mol ((S)-Lercanidipine HCl)	[9] [10]
pKa (Strongest Basic)	9.36 (Predicted)	[4]
pKa (Strongest Acidic)	16.96 (Predicted)	[4]
LogP	6.4 - 6.9 (Predicted)	[4] [9]
Polar Surface Area	111.01 \AA^2 (Predicted)	[4]
Hydrogen Bond Acceptor Count	6 (Predicted)	[4]
Hydrogen Bond Donor Count	1 (Predicted)	[4]
Rotatable Bond Count	14 (Predicted)	[4]

Table 2: Solubility Data for Lercanidipine Hydrochloride

Solvent / Medium	Solubility	Source
Water	Practically insoluble[6][8]	[6][8]
Methanol	Readily soluble[6], Freely soluble[8]	[6][8]
Chloroform	Readily soluble	[6]
Ethanol	~2 mg/mL	[11]
DMSO	~15 mg/mL	[11]
Dimethylformamide (DMF)	~25 mg/mL	[11]
0.1 N HCl	82.35 µg/mL	[8]
Acetate Buffer (pH 4.5)	49.43 µg/mL	[8]
Phosphate Buffer (pH 6.8)	9.85 µg/mL	[8]
DMF:PBS (pH 7.2) 1:2	~0.3 mg/mL	[11]

Table 3: Thermal and Crystalline Properties of Lercanidipine Hydrochloride

Property	Value	Source
Physical Form	Slightly yellow crystalline powder[6], Solid[12]	[6][12]
Melting Point (Form I)	197-201 °C (DSC Peak)	[6][13][14]
Melting Point (Form II)	207-211 °C (DSC Peak)	[6][14][15]
Melting Point (General)	175-177 °C	[2][12][16]
Melting Point (Amorphous)	Endothermic peak at 86.1 °C	[17]

Note: Lercanidipine hydrochloride exists in different polymorphic forms, which accounts for the variation in reported melting points.[14][17][18]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard methodologies for key parameters.

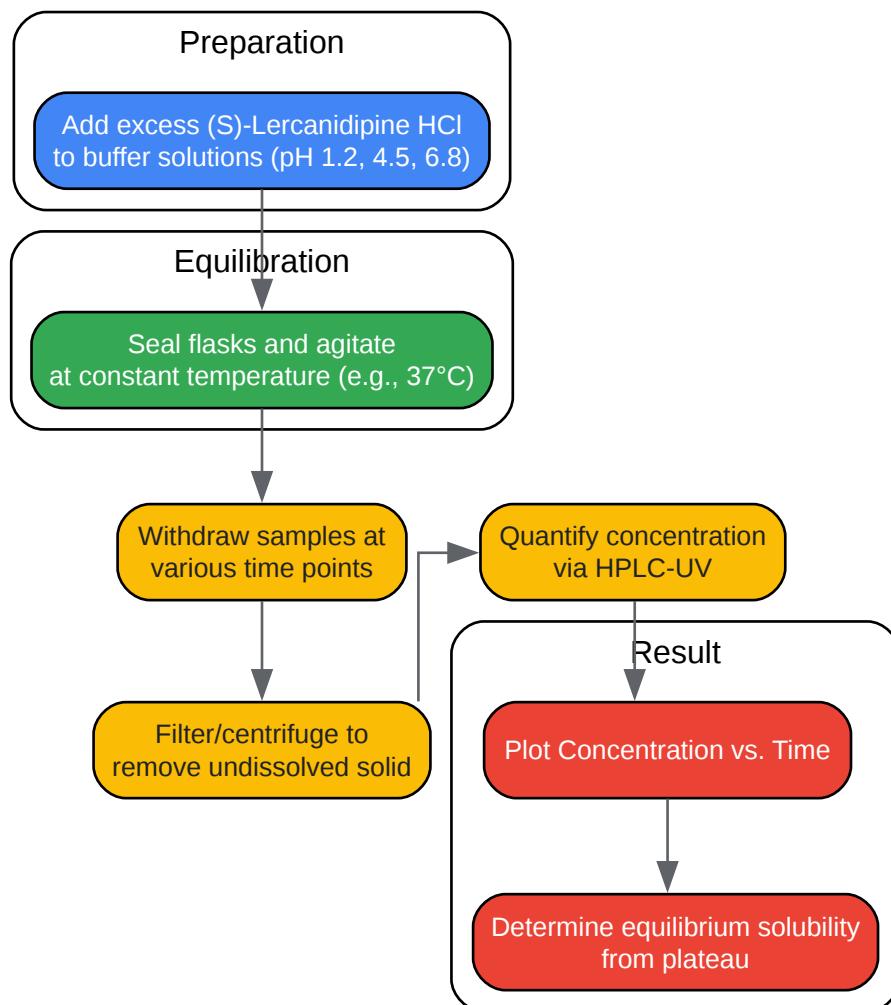
Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[\[19\]](#)[\[20\]](#)

Principle: An excess amount of the solid drug is agitated in a specific solvent or buffer for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved drug. The concentration of the resulting saturated solution is then measured.[\[19\]](#)[\[21\]](#)

Detailed Protocol:

- **Preparation:** Add an excess amount of **(S)-Lercanidipine** hydrochloride to a series of flasks, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8).[\[22\]](#) The amount should be sufficient to ensure a solid phase remains at equilibrium.[\[19\]](#)
- **Equilibration:** Seal the flasks and place them in a mechanical agitator or orbital shaker at a constant, controlled temperature (e.g., 37 °C).[\[22\]](#)
- **Sampling:** At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each flask.[\[22\]](#)
- **Separation:** Immediately separate the undissolved solid from the solution by centrifugation or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).
- **Analysis:** Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[3\]](#)
- **Equilibrium Confirmation:** Equilibrium is confirmed when the concentration of sequential samples reaches a plateau (e.g., less than 10% deviation between consecutive time points).[\[22\]](#)



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Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for pKa determination for compounds with adequate aqueous solubility.[23][24]

Principle: The method involves titrating a solution of the drug with a standard acid or base. The pH of the solution is monitored continuously as the titrant is added. The pKa is determined from the inflection point of the resulting pH vs. volume curve, specifically at the half-equivalence point where the concentrations of the ionized and non-ionized species are equal.[24]

Detailed Protocol:

- Solution Preparation: Accurately weigh and dissolve a known amount of **(S)-Lercanidipine** hydrochloride in a suitable solvent system. For poorly soluble drugs, a co-solvent system (e.g., water-methanol) may be required, with subsequent extrapolation to aqueous pKa.[23]
- Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and the burette tip.
- Titration: Titrate the solution with a standardized solution of NaOH (for an acidic drug) or HCl (for a basic drug), adding the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the measured pH versus the volume of titrant added. The first derivative of this curve will show a peak at the equivalence point.
- pKa Calculation: The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the compound.[24]

Polymorphism and Thermal Analysis (DSC & XRD)

Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRD) are powerful techniques used to characterize the solid-state properties of a drug, including its crystallinity and polymorphism.[17]

A. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are recorded as peaks, providing information on melting point, purity, and polymorphic transitions.[25][26]

Detailed Protocol:

- Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the **(S)-Lercanidipine** hydrochloride sample into an aluminum DSC pan.

- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[27]
- Data Analysis: Record the heat flow versus temperature. The peak of an endothermic event corresponds to the melting point of the substance.[17][25] Different polymorphic forms will exhibit distinct melting endotherms.[14][17]

B. X-Ray Powder Diffraction (XRD)

Principle: XRD is used to identify the crystalline structure of a solid. A crystalline material will diffract an X-ray beam at specific angles (2θ), producing a unique diffraction pattern that acts as a fingerprint for that specific crystal form. Amorphous materials do not produce sharp diffraction peaks.[17]

Detailed Protocol:

- Sample Preparation: Gently pack the powdered **(S)-Lercanidipine** hydrochloride sample into a sample holder.
- Data Acquisition: Place the sample in an X-ray diffractometer. Scan the sample over a defined range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu $K\alpha$ radiation).
- Data Analysis: The resulting diffractogram plots intensity versus the 2θ angle. The unique set of peaks (d-spacings) is used to identify the specific polymorphic form by comparing it to reference patterns.[17][28]

Signaling Pathways and Mechanism of Action

(S)-Lercanidipine's antihypertensive effect is rooted in its ability to modulate calcium-dependent signaling pathways in vascular and cardiac tissues.

L-Type Calcium Channel Blockade

The primary mechanism of action for Lercanidipine is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[3][6] This inhibition prevents the influx of

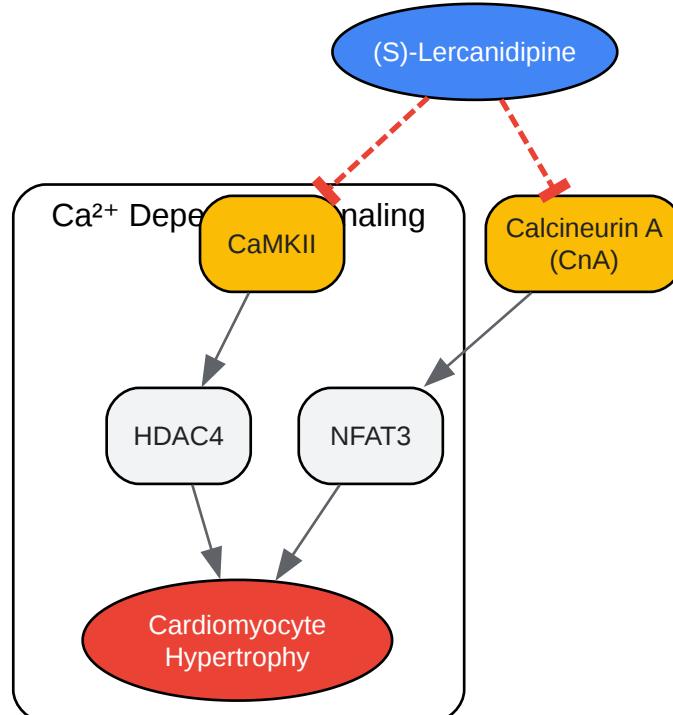
Ca^{2+} ions, which is a critical step for muscle contraction. The resulting vasodilation lowers peripheral resistance and blood pressure.[4][5]

Antihypertrophic Signaling

In addition to its primary vasodilatory effect, Lercanidipine has been shown to attenuate cardiomyocyte hypertrophy. It achieves this by inhibiting at least two key calcium-dependent signaling pathways:

- Calcineurin-NFAT3 Pathway: Lercanidipine suppresses the expression of Calcineurin A (CnA) and Nuclear Factor of Activated T-cells 3 (NFAT3), and prevents the nuclear translocation of NFAT3.[29]
- CaMKII-HDAC4 Pathway: The drug also inhibits the expression of Ca^{2+} /calmodulin-dependent protein kinase II (CaMKII) and Histone Deacetylase 4 (HDAC4).[29]

By downregulating these pathways, Lercanidipine interferes with the signaling cascade that leads to pathological cardiac muscle growth.[29]

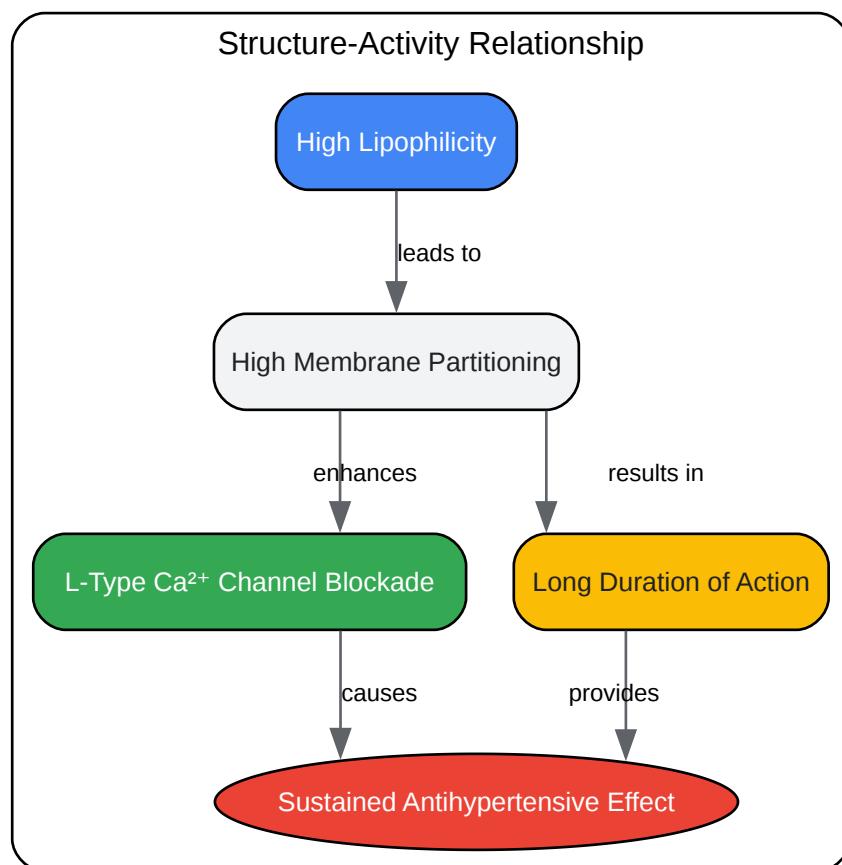


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Caption: Antihypertrophic signaling pathways inhibited by **(S)-Lercanidipine**.

Inhibition of Vascular Smooth Muscle Cell Proliferation

Research indicates Lercanidipine can also suppress the proliferation of vascular smooth muscle cells (VSMCs).^[30] This effect is relevant in preventing restenosis after vascular injury. The mechanism involves the inactivation of the Ras-ERK1/2 signaling pathway and a reduction in intracellular reactive oxygen species (ROS).^[30]



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